molecular formula C6H2Cl2IN3 B13920519 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B13920519
M. Wt: 313.91 g/mol
InChI Key: HGSURTLFDXBZGO-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine is a versatile heterocyclic building block designed for medicinal chemistry and drug discovery research. Compounds within the pyrazolo[1,5-a]pyrimidine class are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The fused, planar bicyclic core structure provides a rigid scaffold that is highly amenable to strategic functionalization, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets . The presence of two chlorine atoms and one iodine atom on the core structure offers distinct synthetic advantages. The chlorine atoms are reactive sites for nucleophilic aromatic substitution, enabling the introduction of various amine and alkoxide substituents . The iodine atom is particularly valuable for facilitating further structural diversification through modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, to introduce aromatic, heteroaromatic, or alkynyl groups . This makes the compound an essential intermediate for creating focused libraries for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key precursor in the synthesis of small molecule inhibitors targeting protein kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound align with those known to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H2Cl2IN3

Molecular Weight

313.91 g/mol

IUPAC Name

3,5-dichloro-6-iodopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2Cl2IN3/c7-3-1-10-12-2-4(9)5(8)11-6(3)12/h1-2H

InChI Key

HGSURTLFDXBZGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C(C=NN21)Cl)Cl)I

Origin of Product

United States

Preparation Methods

One-Pot Cyclization and Oxidative Halogenation Approach

A prominent and efficient method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines, including 3,5-dichloro-6-iodo derivatives, involves a one-pot three-component reaction combining:

The reaction proceeds via a cascade cyclocondensation followed by oxidative halogenation, typically conducted in aqueous medium at moderate temperatures (~80 °C) under air atmosphere.

Mechanistic Overview:

Step Description
1. Michael Addition Amino pyrazole attacks the β-position of the enaminone or chalcone, forming an intermediate.
2. Intramolecular Cyclization The intermediate undergoes cyclization creating the pyrazolo[1,5-a]pyrimidine core.
3. Dehydration Elimination of water and secondary amine groups finalizes the heterocyclic ring.
4. Oxidative Halogenation In situ generated halogen species (e.g., I₂ from NaI and K₂S₂O₈) electrophilically halogenate the pyrazolo[1,5-a]pyrimidine at specific positions (3, 5, and 6).

This method is notable for its:

Example Reaction Conditions:

Reagent/Condition Amount/Details
Amino pyrazole 0.2 mmol
Enaminone or chalcone 0.2 mmol
Sodium iodide (NaI) 1.2 equivalents (36 mg)
Potassium persulfate (K₂S₂O₈) 1.5 equivalents (81 mg)
Solvent 1 mL water
Temperature 80 °C
Time Until completion monitored by TLC

Workup:

  • Extraction with dichloromethane (DCM) and water,
  • Drying over anhydrous sodium sulfate,
  • Purification by column chromatography (ethyl acetate/hexane).

This procedure yields 3-iodo substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional substituents like phenyl or phenylethynyl groups.

Chemical Reactions Analysis

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Kinase Inhibition: The 5-position is critical for potency. Compounds with bulky, hydrogen-bonding groups (e.g., trans-4-aminocyclohexanol in compound 9) enhance Pim1 inhibition (IC50 = 27 nM), while shorter chains (e.g., 15a) abolish activity . Electron-withdrawing groups (Cl, CF3) at C-3 improve Pim1 inhibition compared to OCF3 . The dual chloro substitution in 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine may synergize for enhanced potency.

Halogen Effects: Fluorine (e.g., [18F]3) improves tumor uptake in PET imaging due to its small size and favorable radionuclide properties . In contrast, iodine’s larger atomic radius in the target compound may limit diffusion but could be advantageous in radiotheranostics or heavy-atom derivatization.

Cytotoxicity and Structural Features :

  • Compound 6m , with a 3,4,5-trimethoxyphenyl group, shows moderate cytotoxicity, while 6p (4-fluoro substitution) has reduced activity, highlighting the importance of methoxy groups for intercalation or DNA binding .

Biological Activity

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, anti-inflammatory compound, and selective protein inhibitor. The synthesis, structure-activity relationships (SAR), and various case studies will be discussed, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine typically involves the halogenation of pyrazolo[1,5-a]pyrimidine derivatives. The incorporation of chlorine and iodine atoms enhances the compound's biological activity by modifying its electronic properties and steric factors.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidineCaCO-2 (Colon Cancer)4.5
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidineMCF-7 (Breast Cancer)2.8

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Activity

Research indicates that pyrazolo[1,5-a]pyrimidines possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is thought to involve the inhibition of specific kinases involved in inflammatory signaling pathways.

Selective Protein Inhibition

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine has been identified as a selective inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 has implications for treating diseases associated with dysregulated endocytosis.

Study 1: Antitumor Efficacy in Animal Models

In a preclinical study using mouse models of colon cancer, administration of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% after four weeks of treatment.

Study 2: Mechanistic Insights into Anti-inflammatory Action

A recent study investigated the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyrimidines in macrophage cell lines. The results indicated that treatment with these compounds reduced the expression of COX-2 and iNOS enzymes involved in the inflammatory response.

Computational Studies

Computational predictions regarding the pharmacokinetics and toxicity profiles of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine suggest favorable characteristics for drug development. Molecular docking studies indicate strong binding affinities to target proteins associated with cancer and inflammation.

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